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molecular formula C8H4F3NO4 B3040131 5-Nitro-2-(trifluoromethoxy)benzaldehyde CAS No. 160503-78-6

5-Nitro-2-(trifluoromethoxy)benzaldehyde

Cat. No. B3040131
M. Wt: 235.12 g/mol
InChI Key: BYJIGJLBSZLEGI-UHFFFAOYSA-N
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Patent
US07601714B2

Procedure details

Nitronium tetrafluoroborate (14.0 g, 105 mmol) was added to a solution of 2-trifluoromethoxy-benzaldehyde (10.0 g, 52.6 mmol) in nitromethane (30 mL) at room temperature. The mixture was stirred for 2 h and was then quenched with ice water and extracted with ether (100 mL). The organic layer was separated, washed with water, dried over MgSO4 and chromatographed with 5% EtOAc/hexanes to afford 7.52 g of 5-nitro-2-trifluoromethoxy-benzaldehyde (60.8%) as a pale yellow solid.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[O:6]=[N+:7]=[O:8].[F:9][C:10]([F:21])([F:20])[O:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[CH:14]=[O:15]>[N+](C)([O-])=O>[N+:7]([C:17]1[CH:18]=[CH:19][C:12]([O:11][C:10]([F:9])([F:20])[F:21])=[C:13]([CH:16]=1)[CH:14]=[O:15])([O-:8])=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
F[B-](F)(F)F.O=[N+]=O
Name
Quantity
10 g
Type
reactant
Smiles
FC(OC1=C(C=O)C=CC=C1)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
[N+](=O)([O-])C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then quenched with ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
chromatographed with 5% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=C(C=O)C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.52 g
YIELD: PERCENTYIELD 60.8%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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